Pent-4-ynoyl fluoride
Description
Contextualizing Acyl Fluorides in Synthesis
Acyl fluorides have emerged as important intermediates and reagents in organic synthesis, offering a unique balance between stability and reactivity. epa.gov Historically, acyl chlorides have been the more common choice for acylation reactions. However, acyl fluorides present several advantages, including greater stability towards hydrolysis and a reduced tendency for racemization at the α-carbon. nih.gov20.210.105 Their reactions with nucleophiles are often less vigorous than those of their chloride counterparts. 20.210.105
This distinct reactivity profile has led to their increasing use in challenging synthetic procedures, such as peptide synthesis and the formation of sterically hindered amides and esters. researchgate.netthieme-connect.de In peptide coupling, for instance, the use of α-amino acid fluorides can lead to the desired amides in high yields with minimal side reactions or loss of stereochemical integrity. nih.govguidechem.com
Furthermore, acyl fluorides have proven to be versatile substrates in transition-metal catalysis. epa.gov They can serve as sources for acyl groups in coupling reactions, or through decarbonylative pathways, as sources for alkyl or aryl fragments. epa.govacs.org This reactivity has been harnessed in various transformations, including C-C, C-H, and C-B bond-forming reactions catalyzed by metals like palladium, nickel, and copper. epa.gov The development of new and safer methods for their synthesis directly from carboxylic acids has also contributed to their growing popularity among synthetic chemists. chemsrc.comorganic-chemistry.org
Table 1: Comparison of Acyl Fluorides and Acyl Chlorides
| Feature | Acyl Fluoride (B91410) | Acyl Chloride |
|---|---|---|
| Reactivity | Moderate, balanced stability and reactivity epa.gov | High, often requires careful handling |
| Stability | Relatively high thermal and hydrolytic stability | Less stable, more susceptible to hydrolysis |
| C-X Bond Strength | Strong C-F bond 20.210.105 | Weaker C-Cl bond |
| Side Reactions | Fewer side reactions, less prone to racemization nih.gov20.210.105 | More prone to side reactions and racemization |
| Applications | Peptide synthesis, hindered acylations, transition-metal catalysis epa.govresearchgate.net | General acylation reactions |
Significance of the Pent-4-ynoyl Moiety in Chemical Transformations
The pent-4-ynoyl moiety is defined by its five-carbon chain containing a terminal alkyne (a carbon-carbon triple bond at the end of the chain). This terminal alkyne is a particularly valuable functional group in organic synthesis. chemsrc.com Its C-H bond is relatively acidic compared to those in alkanes and alkenes, allowing for deprotonation to form a potent carbon nucleophile known as an acetylide anion. chemicalbook.com This anion can then participate in a variety of carbon-carbon bond-forming reactions, a cornerstone of synthetic chemistry. chemicalbook.comwikipedia.org
Beyond its acidity, the C-C triple bond itself is a hub of reactivity. It readily undergoes addition reactions, where new atoms or groups are added across the triple bond. frontiersin.org These include hydrogenation to form alkenes or alkanes, hydration to produce ketones, and hydrohalogenation. wikipedia.org The terminal alkyne is also a key participant in powerful transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which forges a bond between the alkyne and an aryl or vinyl halide. chemsrc.com Furthermore, the alkyne can engage in cycloaddition reactions, providing a pathway to construct cyclic and heterocyclic systems. The reactivity of the pent-4-ynoyl group makes it a versatile tool for introducing a clickable handle into molecules, particularly in the field of bioconjugation, where the alkyne can be selectively reacted with an azide-functionalized partner (Azide-Alkyne Cycloaddition). nih.gov
Table 2: Key Reactions of the Terminal Alkyne in the Pent-4-ynoyl Moiety
| Reaction Type | Description | Resulting Structure |
|---|---|---|
| Deprotonation/Alkylation | Formation of an acetylide anion followed by reaction with an electrophile (e.g., alkyl halide). chemicalbook.com | Internal alkyne |
| Hydrogenation | Addition of hydrogen (H₂) across the triple bond. Can be controlled to yield an alkene (e.g., using Lindlar's catalyst) or fully reduced to an alkane. wikipedia.org | Alkene or Alkane |
| Hydration | Addition of water, typically catalyzed by mercury salts, leading to an enol that tautomerizes. wikipedia.org | Methyl Ketone |
| Hydroboration-Oxidation | Addition of a borane (B79455) followed by oxidation. chemicalbook.com | Aldehyde |
| Sonogashira Coupling | Palladium- and copper-catalyzed coupling with aryl or vinyl halides. chemsrc.com | Aryl or Vinyl Alkyne |
| Cycloaddition | Reaction with 1,3-dipoles (e.g., azides) to form heterocyclic rings. | Triazole |
Research Trajectories and Scholarly Significance of Pent-4-ynoyl Fluoride
The scholarly significance of this compound lies in the synthetic possibilities unlocked by its dual functionality. As a stable yet reactive acylating agent, it can be used to introduce the pent-4-ynoyl group onto various molecular scaffolds. This has been demonstrated in the synthesis of complex biomolecules, such as the preparation of N-(pent-4-ynoyl)-mannosamine from activated pent-4-ynoic acid, which is a precursor for further elaboration in glycoscience. acs.org
Current research trajectories for compounds like this compound are heavily influenced by advancements in transition-metal catalysis. The acyl fluoride group can be activated by various metal centers, such as palladium or nickel. epa.gov One significant area of research is decarbonylative coupling, where the carbonyl group is eliminated, and the remaining fragment is coupled with another partner. For this compound, this could enable novel decarbonylative alkynylation reactions, directly coupling the butynyl fragment to other molecules.
Furthermore, the combination of an acyl fluoride and a terminal alkyne within the same molecule opens pathways for intramolecular reactions or for sequential, one-pot transformations where both functional groups react in a controlled manner. For example, the acyl fluoride could first be used in a copper-catalyzed boroacylation reaction, with the alkyne remaining available for subsequent click chemistry. The unique electronic properties conferred by the fluorine atom make the acyl group an efficient partner in such catalytic cycles. Research into the phosphine-catalyzed 1,2-diacylation of alkynes using acyl fluorides as one of the acyl sources further highlights the potential for developing new, complex bond-forming strategies. These research avenues underscore the potential of this compound as a valuable and versatile tool for constructing intricate molecular architectures in modern organic chemistry.
Table 3: Potential Research Applications of this compound
| Research Area | Description | Potential Outcome | Relevant Findings |
|---|---|---|---|
| Bioconjugation | Introduction of the pent-4-ynoyl "click" handle onto biomolecules (peptides, sugars) via acylation. | Labeled biomolecules for imaging or diagnostics. researchgate.net | The pent-4-ynoyl group is used to synthesize carbohydrate precursors. acs.org |
| Decarbonylative Coupling | Nickel- or palladium-catalyzed reactions that expel carbon monoxide and form a new C-C bond. | Synthesis of internal alkynes from aryl halides or other coupling partners. | Acyl fluorides are effective substrates in decarbonylative alkynylation. |
| Multicomponent Reactions | Use in reactions where multiple starting materials combine in a single step. | Rapid assembly of complex molecular structures. | Acyl fluorides are used as electrophiles in copper-catalyzed multicomponent reactions. |
| Catalytic C-F Bond Activation | Transition-metal mediated cleavage and formation of the acyl C-F bond. | Catalytic generation of more complex acyl fluorides from simpler ones. epa.gov | Palladium catalysis can reversibly cleave and form acyl C-F bonds. |
| Synthesis of Heterocycles | Intramolecular or intermolecular reactions involving both the alkyne and acyl fluoride functionalities. | Construction of novel heterocyclic ring systems. | The alkyne can undergo cycloadditions, while the acyl fluoride can react with internal nucleophiles. |
Structure
3D Structure
Properties
CAS No. |
922496-01-3 |
|---|---|
Molecular Formula |
C5H5FO |
Molecular Weight |
100.09 g/mol |
IUPAC Name |
pent-4-ynoyl fluoride |
InChI |
InChI=1S/C5H5FO/c1-2-3-4-5(6)7/h1H,3-4H2 |
InChI Key |
WUMAFERJEUTFHI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC(=O)F |
Origin of Product |
United States |
Synthetic Methodologies for Pent 4 Ynoyl Fluoride and Precursors
Direct Synthesis of Acyl Fluorides
The conversion of carboxylic acids to acyl fluorides is a key transformation in organic synthesis. Acyl fluorides are noted for their unique balance of reactivity and stability, making them superior to more common acyl chlorides in some applications. organic-chemistry.orgchemrxiv.orgacs.orgcas.cn
Deoxyfluorination of Pent-4-ynoic Acid
Deoxyfluorination of pent-4-ynoic acid is a primary route to obtaining pent-4-ynoyl fluoride (B91410). This process involves the replacement of the hydroxyl group of the carboxylic acid with a fluorine atom. A variety of modern fluorinating reagents have been developed to facilitate this transformation efficiently and under mild conditions.
Several reagents are effective for the deoxyfluorination of carboxylic acids. These reagents offer different advantages in terms of stability, reactivity, and handling.
(Me₄N)SCF₃ (Tetramethylammonium trifluoromethylthiolate): This bench-stable, solid reagent enables the conversion of both aliphatic and aromatic carboxylic acids to their corresponding acyl fluorides. organic-chemistry.org The reaction proceeds efficiently at room temperature without the need for a base or other additives, and it tolerates a wide range of functional groups. organic-chemistry.org Product purification is often straightforward, involving simple filtration. organic-chemistry.org
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor): Deoxo-Fluor is a thermally stable deoxofluorinating agent. organic-chemistry.orgenamine.net It is effective for converting carboxylic acids to acyl fluorides and is considered a broader-spectrum reagent with, in some cases, better performance than DAST (diethylaminosulfur trifluoride). organic-chemistry.orgorganic-chemistry.org
XtalFluor-E: This crystalline and thermally stable aminodifluorosulfinium tetrafluoroborate (B81430) salt is an effective alternative to DAST and Deoxo-Fluor. acs.orgacs.org It can be used for the deoxofluorination of carboxylic acids, often promoted by a fluoride source like triethylamine (B128534) trihydrofluoride (Et₃N·3HF). organic-chemistry.orgacs.org
Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)): While primarily an electrophilic fluorinating agent, Selectfluor can be used in the presence of elemental sulfur to mediate the synthesis of acyl fluorides from carboxylic acids. organic-chemistry.orgsigmaaldrich.cn This method avoids the formation of acid anhydride (B1165640) byproducts. organic-chemistry.org The reaction is typically carried out at an elevated temperature in a solvent such as acetonitrile. organic-chemistry.org Mechanistic studies suggest the in situ formation of reactive sulfur-fluorine species. organic-chemistry.org
Table 1: Comparison of Reagent-Based Fluorination Strategies
| Reagent | Key Features | Reaction Conditions | Advantages |
|---|---|---|---|
| (Me₄N)SCF₃ | Solid, bench-stable | Room temperature, additive-free | High functional group tolerance, easy purification organic-chemistry.org |
| Deoxo-Fluor | Thermally stable liquid | Varies | Broad-spectrum, sometimes superior to DAST organic-chemistry.orgenamine.net |
| XtalFluor-E | Crystalline, thermally stable | Requires fluoride source (e.g., Et₃N·3HF) | Stable, crystalline alternative to DAST/Deoxo-Fluor acs.orgacs.org |
| Selectfluor | Electrophilic fluorinating agent | Requires elemental sulfur, elevated temperature | Avoids acid anhydride byproducts organic-chemistry.org |
Recent advancements have focused on developing catalytic methods for acyl fluoride synthesis to improve sustainability and efficiency.
NaF-Assisted Methods: A notable development is the use of a catalytic amount of sodium fluoride (NaF) in conjunction with XtalFluor-E. acs.orgnih.govorganic-chemistry.orgacs.org In this system, XtalFluor-E acts as both the activating agent and the fluoride source. acs.orgnih.gov The reaction proceeds at room temperature in ethyl acetate (B1210297) (EtOAc), a more environmentally friendly solvent. acs.orgnih.govorganic-chemistry.org This method provides a wide range of acyl fluorides in moderate to excellent yields (36-99%) after a simple filtration through silica (B1680970) gel. acs.orgnih.govorganic-chemistry.orgacs.org The addition of catalytic NaF is believed to facilitate the initial turnover of the catalytic cycle. acs.org
Reagent-Based Fluorination Strategies (e.g., utilizing (Me₄N)SCF₃, Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), XtalFluor-E, Selectfluor)
Carbonylative Coupling Strategies for Acyl Fluorides (General Methods for Acyl Fluorides)
Carbonylative coupling reactions represent an alternative and powerful strategy for the synthesis of acyl fluorides from organic halides. These methods often employ transition metal catalysts.
Palladium-Catalyzed Carbonylative Synthesis: A general method for synthesizing acyl fluorides from aryl, heteroaryl, and alkyl halides has been developed using palladium catalysis. nih.govacs.org This process is driven by the synergistic combination of visible light photoexcitation of the palladium(0) complex and a ligand-favored reductive elimination. nih.govacs.org This approach creates a unidirectional catalytic cycle that is not inhibited by carbon monoxide coordination. nih.govacs.org
Copper-Catalyzed Photochemical Synthesis: A copper-catalyzed carbonylative coupling strategy allows for the synthesis of acyl fluorides from alkyl iodides under photoirradiation. organic-chemistry.orgchemrxiv.orgacs.org This method utilizes a commercially available copper precatalyst (CuBr·SMe₂) and a simple fluoride salt like potassium fluoride (KF). organic-chemistry.orgchemrxiv.orgacs.org The reaction proceeds at ambient temperature under mild carbon monoxide pressure and blue light irradiation. organic-chemistry.orgchemrxiv.orgacs.org The proposed mechanism involves the formation of alkyl radicals that react with CO to form acyl radicals, which are then converted to the corresponding acyl fluorides. chemrxiv.org This offers a more sustainable alternative to some palladium-catalyzed methods. organic-chemistry.org
Table 2: Overview of Carbonylative Coupling Strategies for Acyl Fluorides
| Catalytic System | Substrates | Key Features |
|---|---|---|
| Palladium/Visible Light | Aryl, heteroaryl, alkyl halides | Synergistic photoexcitation and reductive elimination nih.govacs.org |
| Copper/Blue Light | Alkyl iodides | Mild conditions, uses readily available catalyst and fluoride source organic-chemistry.orgchemrxiv.orgacs.org |
Preparation of Pent-4-ynoyl-Containing Intermediates
The pent-4-ynoyl group can be introduced into molecules through the formation of amide bonds, creating important intermediates for further synthetic transformations.
N-Acylation Reactions with Activated Pent-4-ynoic Acid
N-acylation involves the reaction of an amine with an activated form of pent-4-ynoic acid. This is a common strategy for forming amides.
Activation of Pent-4-ynoic Acid: Pent-4-ynoic acid can be "activated" to facilitate its reaction with amines. This is often necessary because carboxylic acids themselves are generally not reactive enough to acylate amines directly under mild conditions. Activation can be achieved by converting the carboxylic acid into a more reactive species, such as an active ester. For instance, reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysuccinimide (NHS) or its sulfonated version (s-NHS) are commonly used to form an active ester of pent-4-ynoic acid. thieme-connect.de This activated intermediate then readily reacts with a primary amine to form the corresponding N-(pent-4-ynoyl) amide. thieme-connect.de
Applications in Bioconjugation: This N-acylation strategy is valuable in the field of bioconjugation. For example, DNA-conjugated dipeptides have been successfully coupled with alkynoic acids, including pent-4-ynoic acid, using EDC/s-NHS activation to yield DNA-conjugated alkynes. thieme-connect.de Similarly, N-(pent-4-ynoyl)-mannosamine has been synthesized from mannosamine (B8667444) hydrochloride and activated pent-4-ynoic acid. acs.orgnih.gov
Acid-Catalyzed Acylation: In some contexts, acid-catalyzed acylation can be employed. For instance, the feasibility of acylating substrates with pent-4-ynoic acid in the presence of an acid catalyst has been demonstrated, providing a method for introducing the pent-4-ynoyl group for subsequent reactions like copper-catalyzed azide-alkyne cycloaddition. nih.govchemrxiv.org
Synthesis of N-(Pent-4-ynoyl)-Mannosamine Derivatives
The synthesis of N-(pent-4-ynoyl)-mannosamine derivatives is a key step in the creation of modified sugars that can be used in bioconjugation and metabolic labeling studies. researchgate.net The process typically begins with mannosamine hydrochloride, which is reacted with an activated form of pent-4-ynoic acid. scispace.comacs.org This activation is often achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride, which can then readily react with the amino group of mannosamine. scispace.comacs.org
One documented approach involves the reaction of mannosamine hydrochloride with activated pent-4-ynoic acid to produce N-(pent-4-ynoyl)-mannosamine. scispace.comacs.org This derivative serves as a substrate for enzymes like sialic acid aldolase. researchgate.net For instance, the aldolase-catalyzed reaction of N-(pent-4-ynoyl)-mannosamine with fluoropyruvic acid yields fluorinated sialic acid derivatives. acs.org These derivatives, which contain both an alkyne handle for "click" chemistry and a fluorine atom, are valuable tools in glycobiology research. researchgate.net
Strategies for Selective Introduction of the Pent-4-ynoyl Group
The selective introduction of the pent-4-ynoyl group is crucial for the synthesis of complex molecules where multiple reactive sites are present. One common strategy involves the use of protecting groups to shield other functional groups while the pent-4-ynoylation reaction occurs. For example, in the synthesis of modified glutamic acid derivatives, a pivaloyl group can be used to protect an amino group. google.com
Another strategy involves the direct acylation of a target molecule with pent-4-ynoyl chloride in the presence of a base. For instance, the synthesis of a doubly functionalized glycosylphosphatidylinositol (GPI) anchor analog utilizes the condensation reaction between a diol and pent-4-ynoic acid in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method allows for the specific placement of the pent-4-ynoyl group at a desired position. nih.gov
The choice of solvent and reaction conditions also plays a significant role in selectivity. Anhydrous solvents and inert atmospheres are often employed to prevent unwanted side reactions, such as the hydrolysis of the acyl chloride. rsc.org
Precursor Chemistry for Pent-4-ynoyl Fluoride (e.g., Pent-4-ynoyl Chloride as an Analog)
Pent-4-ynoyl chloride is a key precursor and a reactive analog of this compound. smolecule.com It is commonly synthesized from 4-pentynoic acid using chlorinating agents like thionyl chloride or oxalyl chloride. rsc.orgsmolecule.com The reaction with oxalyl chloride, often performed in an anhydrous solvent like dichloromethane (B109758) or benzene (B151609) under reflux conditions, is a well-documented and reliable method. rsc.org The progress of the reaction can be monitored by Fourier-transform infrared (FT-IR) spectroscopy, observing the disappearance of the carboxylic acid's carbonyl stretch and the appearance of the acyl chloride's carbonyl stretch at a higher wavenumber. rsc.org
The reactivity of pent-4-ynoyl chloride makes it a versatile intermediate in organic synthesis. smolecule.com Its terminal alkyne group can participate in "click" chemistry reactions, while the acyl chloride functionality allows for nucleophilic substitution to form amides, esters, and other derivatives. smolecule.com This dual reactivity is exploited in various applications, including the synthesis of pharmaceuticals, functionalized polymers, and agrochemicals. smolecule.com
Fluorination Mechanisms Relevant to Acyl Fluoride Formation
The formation of acyl fluorides, including this compound, can be achieved through several fluorination mechanisms. These are broadly categorized into electrophilic and nucleophilic processes.
Electrophilic Fluorination Processes
Electrophilic fluorination involves the reaction of a nucleophile with an electrophilic fluorine source. wikipedia.org While elemental fluorine can be used, reagents containing a nitrogen-fluorine (N-F) bond are generally preferred due to their greater stability and safety. wikipedia.orgalfa-chemistry.com Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.org
The mechanism of electrophilic fluorination is still a subject of debate, with possibilities including an SN2 pathway or a single-electron transfer (SET) process. wikipedia.org In the context of forming acyl fluorides, this approach would typically involve the reaction of a carboxylic acid derivative, acting as a nucleophile, with the electrophilic fluorine source. However, direct electrophilic fluorination of carboxylic acids to acyl fluorides is less common than nucleophilic methods.
Recent developments have explored the use of novel reagents for the deoxygenated fluorination of carboxylic acids. rsc.org For example, N-trifluoromethylthiophthalimide has been used as a fluorinating reagent to synthesize a variety of acyl fluorides from readily available carboxylic acids. rsc.org
Nucleophilic Fluorination Processes
Nucleophilic fluorination is a more prevalent strategy for the synthesis of acyl fluorides. nih.govresearchgate.net This method involves the substitution of a leaving group on an acyl derivative with a nucleophilic fluoride ion (F⁻). alfa-chemistry.com
A primary route to acyl fluorides is the halogen exchange reaction of acyl chlorides with a fluoride source. rsc.orgthieme-connect.com Reagents such as potassium fluoride (KF), cesium fluoride (CsF), and silver fluoride (AgF) are commonly used in anhydrous solvents. alfa-chemistry.com For example, this compound can be synthesized by reacting pent-4-ynoyl chloride with AgF in acetonitrile.
Another significant nucleophilic fluorination method is the deoxyfluorination of carboxylic acids. researchgate.netbeilstein-journals.org This process avoids the need for a pre-functionalized acyl chloride. researchgate.net A variety of deoxyfluorinating reagents are available, including (diethylamino)sulfur trifluoride (DAST) and cyanuric fluoride. researchgate.netbeilstein-journals.org More recently, catalyst systems have been developed to promote the nucleophilic fluorination of acyl chlorides to acyl fluorides under mild conditions. nih.gov For instance, a cyclometallated rhodium complex has been shown to effectively catalyze this transformation. nih.gov
The choice of fluorinating agent and reaction conditions is critical for achieving high yields and selectivity in the synthesis of acyl fluorides.
Reactivity Profiles and Mechanistic Investigations of Pent 4 Ynoyl Fluoride
Reactivity of the Acyl Fluoride (B91410) Moiety
The acyl fluoride group in pent-4-ynoyl fluoride is a key center for nucleophilic attack and other transformations. Its reactivity is influenced by the strong electronegativity of the fluorine atom, which enhances the electrophilicity of the carbonyl carbon.
Hydrolytic Stability and Controlled Reaction Conditions
Acyl fluorides, including this compound, generally exhibit greater thermal and hydrolytic stability compared to their acyl chloride counterparts. This increased stability is attributed to the stronger carbon-fluorine bond and the poorer leaving group ability of the fluoride ion. However, under specific conditions, such as in the presence of water, this compound can undergo hydrolysis to yield pent-4-ynoic acid and hydrogen fluoride. The stability of acyl fluorides allows for more controlled reactions, as they are less prone to undesired side reactions. For instance, their reduced reactivity enables their use in sequential reaction schemes where other functional groups must remain intact. The hydrolytic stability of various pharmaceuticals and their transformation products is a significant area of study, and while not directly on this compound, it highlights the importance of understanding how different chemical structures behave in aqueous environments. nih.gov
Conversion to Trifluoromethyl Compounds via Deoxyfluorination
A significant reaction of acyl fluorides is their conversion to trifluoromethyl compounds through deoxyfluorination. This transformation is a valuable method for introducing the trifluoromethyl group, a common motif in pharmaceuticals and agrochemicals. While specific studies on the deoxyfluorination of this compound are not prevalent, the general reactivity of acyl fluorides in this context is well-established. Reagents such as Deoxo-Fluor® have been shown to convert acyl fluorides into trifluoromethyl compounds in good yields. beilstein-journals.org A more recent protocol utilizes a combination of FLUOLEAD® and Olah's reagent under solvent-free conditions to achieve this transformation with high efficiency for a variety of acyl fluorides. beilstein-journals.org The mechanism involves the activation of the acyl fluoride, followed by fluoride transfer to form the trifluoromethyl group. beilstein-journals.org
Nucleophilic Acyl Substitution Reactions
The carbonyl carbon of the acyl fluoride in this compound is electrophilic and susceptible to attack by various nucleophiles, leading to nucleophilic acyl substitution. This class of reactions is fundamental to the utility of acyl fluorides in synthesis. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the fluoride ion to regenerate the carbonyl group in the new product. masterorganicchemistry.comlibretexts.org
Common nucleophiles that react with acyl fluorides include:
Alcohols: React to form esters.
Amines: React to form amides.
Carboxylates: React to form anhydrides. masterorganicchemistry.com
Organometallic reagents: Reagents like Grignard reagents can react with acyl fluorides.
The reactivity of acyl fluorides in these substitution reactions is generally lower than that of acyl chlorides, which allows for greater selectivity and control. The choice of nucleophile and reaction conditions can be tailored to achieve the desired transformation.
C(sp³)-F Bond Functionalization Pathways
While the primary reactivity of the acyl fluoride moiety involves the C(acyl)-F bond, the broader field of C(sp³)-F bond functionalization offers insights into potential, albeit less common, reaction pathways. The C(sp³)-F bond is known for its high stability and inertness. nih.gov However, recent advancements have demonstrated methods for the chemodivergent activation of monofluoroalkyl compounds, enabling them to act as either nucleophilic or electrophilic intermediates. nih.gov These methods often employ reactive Lewis acids or reductive fluoride abstraction mechanisms. nih.govresearchgate.net Such strategies have been used for carbon-carbon and carbon-heteroatom bond formation. nih.govresearchgate.net Although these methods are generally applied to alkyl fluorides rather than acyl fluorides, they highlight the developing potential for activating strong C-F bonds in organic synthesis. nih.gov
Reactivity of the Terminal Alkyne Functionality
The terminal alkyne group in this compound provides a second site for chemical modification, distinct from the acyl fluoride moiety.
Propargyl C-H Acidic Character and Derivative Formation
The hydrogen atom attached to the terminal carbon of the alkyne group (the propargylic C-H) is weakly acidic, with a pKa value of around 25. wikipedia.orglibretexts.org This acidity is significantly higher than that of alkanes and alkenes, a consequence of the high s-character of the sp-hybridized carbon orbital, which stabilizes the resulting acetylide anion. libretexts.orglibretexts.org
This acidic nature allows for deprotonation by a sufficiently strong base, such as sodium amide (NaNH₂), to form the corresponding acetylide anion. wikipedia.orglibretexts.orglibretexts.org This acetylide is a potent nucleophile and can participate in a variety of reactions to form new derivatives:
Alkylation: The acetylide can react with primary alkyl halides in an SN2 reaction to form substituted alkynes. libretexts.orglibretexts.org
Addition to Carbonyls: It can add to aldehydes and ketones to form propargyl alcohols after protonation. libretexts.org
Sonogashira Coupling: In the presence of a palladium catalyst and a copper(I) co-catalyst, terminal alkynes can couple with aryl or vinyl halides. wikipedia.org
The ability to form these derivatives makes the terminal alkyne a versatile handle for constructing more complex molecules. acs.orgscispace.comorganic-chemistry.orgnih.govrsc.orgrsc.org
Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
The terminal alkyne moiety in this compound is a prime candidate for participation in cycloaddition reactions, particularly [3+2] cycloadditions. These reactions are powerful tools for the construction of five-membered heterocyclic rings, which are common motifs in pharmaceuticals and other biologically active molecules.
One of the most well-known [3+2] cycloaddition reactions is the Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide (B81097) to form a triazole. This reaction can be performed under thermal conditions, but the use of a catalyst, such as copper(I) or ruthenium(II), can significantly enhance the reaction rate and control the regioselectivity.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The CuAAC reaction is a cornerstone of "click chemistry," known for its high efficiency, mild reaction conditions, and formation of the 1,4-disubstituted triazole isomer. researchgate.net In the context of this compound, a hypothetical CuAAC reaction with an organic azide (R-N₃) would be expected to yield a 1,4-disubstituted triazole, as depicted in the following table. The acyl fluoride group is anticipated to remain intact under these mild conditions.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, the ruthenium-catalyzed version of this reaction typically yields the 1,5-disubstituted triazole isomer. nih.govacs.orgrsc.orgresearchgate.netresearchgate.net This complementary regioselectivity offers a powerful strategy for accessing different triazole isomers from the same starting materials. A proposed RuAAC reaction of this compound is outlined below.
Another important class of [3+2] cycloaddition involves the reaction of alkynes with nitrones to generate isoxazolines. nih.gov The regioselectivity of this reaction is governed by frontier molecular orbital (FMO) theory. nih.gov The reaction of this compound with a nitrone (R'-CH=N⁺(R'')-O⁻) would be expected to produce an isoxazoline (B3343090) derivative, with the specific regioisomer depending on the electronic nature of the substituents on the nitrone.
| Reaction Type | Dipole | Catalyst/Conditions | Expected Product | Regiochemistry |
|---|---|---|---|---|
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (R-N₃) | Cu(I) | 1-(Substituted)-4-(3-fluorocarbonylpropyl)-1,2,3-triazole | 1,4-disubstituted |
| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Organic Azide (R-N₃) | Ru(II) | 1-(Substituted)-5-(3-fluorocarbonylpropyl)-1,2,3-triazole | 1,5-disubstituted |
| Nitrone-Alkyne Cycloaddition | Nitrone (R'-CH=N⁺(R'')-O⁻) | Thermal or Lewis Acid | Substituted Isoxazoline | Depends on FMO control |
Other Alkyne-Mediated Transformations
Beyond cycloadditions, the terminal alkyne of this compound can participate in a variety of other transformations, expanding its synthetic utility. These reactions could include:
Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This would allow for the introduction of an aromatic or vinylic substituent at the terminus of the alkyne, creating a more complex molecular scaffold.
Alkyne Metathesis: A reaction that involves the redistribution of alkyne fragments, catalyzed by transition metal complexes (e.g., molybdenum or tungsten carbyne complexes). This could be used for the synthesis of macrocycles or polymers.
Hydrofunctionalization Reactions: The addition of H-X across the triple bond, where X can be a variety of atoms or functional groups. This includes hydrogenation (addition of H₂), hydrohalogenation (addition of HX), and hydroamination (addition of H-NR₂). The regioselectivity of these additions would be a key consideration.
Synergistic Reactivity and Chemoselectivity of Bifunctional Groups
The presence of both an acyl fluoride and a terminal alkyne within the same molecule raises interesting questions about their synergistic reactivity and the potential for chemoselective transformations. The acyl fluoride is an electrophilic center, susceptible to nucleophilic attack, while the alkyne can act as a nucleophile in certain contexts (e.g., after deprotonation) or as an electrophile in others (e.g., in Michael additions if conjugated).
This bifunctionality allows for several possibilities:
Orthogonal Reactivity: It may be possible to selectively react one functional group while leaving the other untouched. For instance, the mild conditions of many CuAAC reactions would likely not affect the acyl fluoride. researchgate.net Conversely, nucleophilic attack at the acyl fluoride could potentially be achieved without disturbing the alkyne under carefully chosen conditions.
Tandem or Cascade Reactions: The reactivity of one group could be used to trigger a subsequent reaction at the other. For example, a reaction at the alkyne could bring a reactive species in proximity to the acyl fluoride, facilitating an intramolecular cyclization.
Intramolecular Interactions: The electron-withdrawing nature of the acyl fluoride group could influence the reactivity of the alkyne, although separated by a three-carbon chain, this effect is likely to be modest.
The ability to control the chemoselectivity of reactions involving this compound would be crucial for its application in complex molecule synthesis.
Computational and Theoretical Studies of Reactivity and Mechanisms
Due to the limited experimental data available for this compound, computational and theoretical studies would be invaluable for predicting its reactivity and elucidating the mechanisms of its transformations.
Density Functional Theory (DFT) calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions. nih.govmdpi.comnih.gov For reactions of this compound, DFT could be used to:
Elucidate Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be identified. For example, in a [3+2] cycloaddition, DFT could determine whether the reaction proceeds through a concerted or a stepwise mechanism.
Analyze Transition State Structures: The geometry of the transition state provides crucial insights into the factors that control the reaction rate and selectivity. For instance, in a cycloaddition reaction, the transition state geometry would reveal the origins of regio- and stereoselectivity.
Calculate Activation Energies: The energy barrier between the reactants and the transition state (the activation energy) determines the rate of the reaction. By comparing the activation energies of competing pathways, the major product of a reaction can be predicted.
A hypothetical DFT study on the [3+2] cycloaddition of this compound with an azide could provide the data presented in the following table, illustrating the energetic profiles of the catalyzed and uncatalyzed reactions.
| Reaction Pathway | Method | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Key Transition State Bond Distances (Å) |
|---|---|---|---|---|
| Thermal [3+2] Cycloaddition | DFT (e.g., B3LYP/6-31G) | ~25-30 (Hypothetical) | Exothermic | C-N forming bonds: ~2.1-2.3 |
| Cu(I)-Catalyzed [3+2] Cycloaddition | DFT (e.g., B3LYP/6-31G) | ~10-15 (Hypothetical) | Exothermic | C-N forming bonds: ~2.0-2.2 |
| Ru(II)-Catalyzed [3+2] Cycloaddition | DFT (e.g., B3LYP/6-31G*) | ~12-18 (Hypothetical) | Exothermic | C-N forming bonds: ~2.0-2.2 |
Electronic structure calculations can provide a detailed understanding of the distribution of electrons within a molecule and how this influences its reactivity. For this compound, such calculations could reveal:
Molecular Orbital Analysis: Examination of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) can predict how the molecule will interact with other reagents. nih.gov For example, the shapes and energies of the alkyne's π orbitals and the acyl fluoride's π* orbital would be critical in understanding its behavior in cycloaddition reactions.
Charge Distribution: Calculating the partial charges on each atom can identify the most electrophilic and nucleophilic sites in the molecule. This would confirm the electrophilic nature of the carbonyl carbon in the acyl fluoride and help predict the regioselectivity of additions to the alkyne.
Intramolecular Interactions: Although the functional groups are separated, electronic structure calculations could quantify any through-bond or through-space interactions between the acyl fluoride and the alkyne. These interactions, while likely weak, could subtly modulate the reactivity of each group.
Advanced Functionalization and Derivatization Strategies
Carbon-Carbon Bond Formation with Pent-4-ynoyl Fluoride (B91410)
The acyl fluoride moiety of pent-4-ynoyl fluoride is a key functional group for the formation of new carbon-carbon bonds through cross-coupling reactions. These reactions offer a direct and efficient method for constructing larger molecules.
Cross-Coupling Methodologies Involving Acyl Fluorides (e.g., organozincate chemistry)
Acyl fluorides have emerged as valuable electrophiles in transition-metal-catalyzed cross-coupling reactions. acs.orgthieme-connect.com Their unique reactivity profile, which differs from that of more common acyl chlorides, allows for selective transformations. acs.org Organozinc compounds are particularly effective nucleophilic partners in these reactions. nih.gov A recently developed method for the functionalization of C(sp³)–F bonds utilizes fluorophilic organozinc compounds, which proceed through a heterolytic mechanism involving short-lived ion pairs. nih.govnih.gov This approach leverages the stability of the resulting zinc-fluoride bond as a thermodynamic driving force. nih.govnih.gov This methodology has been successfully applied to a range of alkyl fluorides, including acyl fluorides, demonstrating its broad utility in forming C(sp²)–C(sp³) bonds. nih.gov
The general mechanism for such cross-coupling reactions often involves the oxidative addition of the acyl fluoride's C-F bond to a low-valent transition metal catalyst, such as palladium or nickel. thieme-connect.com This is followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the desired ketone product and regenerate the active catalyst.
Table 1: Examples of Cross-Coupling Reactions with Acyl Fluorides
| Catalyst System | Nucleophile | Product Type | Reference |
| Palladium/DPPE | Alkylboranes | Alkylated Products | acs.org |
| Nickel | Alkylpyridinium salts | Unsymmetrical Ketones | thieme-connect.com |
| Cobalt/LiI/1,3-pentadiene | Alkyl Grignard Reagents | Alkylated Products | organic-chemistry.org |
| Not Applicable | Diaryl Zinc Compounds | Tetraaryl Products | nih.gov |
This table is for illustrative purposes and does not represent specific reactions with this compound.
Overcoming Side Reactions (e.g., β-Hydride Elimination, Hydrodefluorination)
A significant challenge in cross-coupling reactions involving substrates with β-hydrogens is the potential for β-hydride elimination as an undesired side reaction. acs.orgnih.gov This process competes with the desired reductive elimination step, leading to the formation of alkene byproducts and reduced yields of the target molecule. nih.gov The choice of ligand plays a crucial role in mitigating this issue. For instance, the use of a hemilabile bidentate ligand like 1,2-bis(diphenylphosphino)ethane (B154495) (DPPE) has been shown to retard β-hydride elimination in palladium-catalyzed decarbonylative alkylation of acyl fluorides. acs.org
Hydrodefluorination, the replacement of a fluorine atom with hydrogen, is another potential side reaction. sorbonne-universite.frnih.gov This can occur through various mechanisms, including catalytic processses. nih.gov However, in the context of the organozincate chemistry mentioned earlier, the formation of a stable Zn-F bond provides a strong thermodynamic driving force for the desired cross-coupling, thereby minimizing hydrodefluorination. nih.govnih.gov The careful selection of reaction conditions and catalytic systems is paramount to favor the desired C-C bond formation over these competing pathways. acs.orgnih.gov
Alkyne-Mediated Derivatization via Click Chemistry
The terminal alkyne group of this compound provides a powerful handle for further molecular elaboration, most notably through "click" chemistry.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regiospecific formation of 1,2,3-triazoles from terminal alkynes and azides. rsc.orgwikipedia.org This reaction is characterized by its high reliability, broad functional group tolerance, and straightforward execution. rsc.org this compound, with its terminal alkyne, is an ideal substrate for CuAAC, allowing for its conjugation to a wide array of azide-containing molecules.
The reaction mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with an azide (B81097) to form a six-membered copper-containing ring. wikipedia.org This intermediate then undergoes rearrangement and protonolysis to yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst. wikipedia.org The use of ligands can stabilize the Cu(I) oxidation state and accelerate the reaction. wikipedia.org This powerful ligation strategy has been employed in the preparation of ¹⁸F-labeled peptides, where an alkyne-functionalized peptide is coupled with an ¹⁸F-containing azide building block. nih.gov
Applications in Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules, which is a powerful strategy for the discovery of new bioactive compounds and chemical probes. scispace.comrsc.org The bifunctional nature of this compound makes it an excellent building block for DOS. The sequential or orthogonal reactivity of the acyl fluoride and alkyne moieties allows for the creation of a wide range of molecular scaffolds from a single starting material.
For instance, the acyl fluoride can first be reacted with a library of nucleophiles, followed by the derivatization of the alkyne handle via CuAAC with a diverse set of azides. This "plug-and-play" approach allows for the rapid generation of a large number of distinct compounds. nih.gov The use of reagents like diethylaminosulfur trifluoride (DAST), which can act as a fluorinating agent and catalyze other transformations, has also been highlighted as a tool for DOS to expand chemical space. nih.gov
Transformations of the Acyl Fluoride and Alkyne Moieties
Beyond the specific applications detailed above, both the acyl fluoride and alkyne functional groups of this compound can undergo a variety of other chemical transformations, further expanding its synthetic utility.
The acyl fluoride can be converted to other carboxylic acid derivatives. For example, hydrolysis will yield the corresponding carboxylic acid, pent-4-ynoic acid. Nucleophilic substitution with other halides can produce different acyl halides. It can also be used in fluorination reactions under certain conditions. chemrxiv.org
The terminal alkyne is susceptible to a range of reactions beyond CuAAC. These include hydroalkoxylation, where an alcohol is added across the triple bond, and other cycloaddition reactions. The alkyne can also participate in various metal-catalyzed cross-coupling reactions, such as Sonogashira, Glaser, and Hay couplings, to form new carbon-carbon bonds.
Table 2: Potential Transformations of this compound's Functional Groups
| Functional Group | Reaction Type | Product Functional Group | Reference |
| Acyl Fluoride | Hydrolysis | Carboxylic Acid | |
| Acyl Fluoride | Nucleophilic Substitution | Other Acyl Halides | |
| Acyl Fluoride | Decarbonylative Alkylation | Alkane | acs.org |
| Alkyne | Hydroalkoxylation | Enol Ether | |
| Alkyne | Sonogashira Coupling | Internal Alkyne | - |
| Alkyne | Glaser Coupling | Diyne | - |
This table provides a general overview of potential reactions and is not an exhaustive list.
Conversion to Other Acyl Derivatives (e.g., esters, amides, ketones)
This compound serves as a valuable precursor for a variety of acyl derivatives. The acyl fluoride group, while more stable and easier to handle than the corresponding acyl chlorides, remains sufficiently reactive to undergo nucleophilic acyl substitution with a range of nucleophiles. chemistryviews.org This reactivity allows for the straightforward synthesis of esters, amides, and thioesters under mild conditions. researchgate.net
The conversion to esters is typically achieved by reacting this compound with an alcohol, often in the presence of a non-nucleophilic base to neutralize the hydrogen fluoride byproduct. Similarly, reaction with primary or secondary amines readily affords the corresponding amides. The generation of ketones is also feasible through reaction with organometallic reagents, such as organocuprates or by employing specific catalytic methods that facilitate the coupling of acyl fluorides with organometallic partners.
The following table summarizes the conversion of this compound and related acyl fluorides to various derivatives, highlighting the general conditions and the types of products formed.
Table 1: Synthesis of Acyl Derivatives from this compound
| Derivative | Nucleophile | General Conditions | Product Type |
|---|---|---|---|
| Ester | Alcohol (R-OH) | Base (e.g., pyridine, Et₃N), Aprotic Solvent (e.g., DCM, THF) | Pent-4-ynoate Ester |
| Amide | Amine (R₂NH) | Aprotic Solvent (e.g., DCM, THF) | Pent-4-ynamide |
| Thioester | Thiol (R-SH) | Base (e.g., pyridine, Et₃N), Aprotic Solvent | S-alkyl Pent-4-ynethioate |
| Ketone | Organocuprate (R₂CuLi) | Anhydrous Aprotic Solvent (e.g., THF, Et₂O), Low Temperature | Alkynyl Ketone |
This table presents generalized reaction conditions based on the known reactivity of acyl fluorides.
Selective Alkyne Hydrogenation or Hydrohalogenation
The terminal alkyne group in this compound offers a secondary site for chemical modification, distinct from the acyl fluoride. A key transformation is the selective semi-hydrogenation of the triple bond to yield a pent-4-enoyl fluoride. Achieving high selectivity for the alkene without over-reduction to the corresponding alkane is a significant focus of modern catalysis. msu.edu
Various homogeneous and heterogeneous catalytic systems have been developed for the selective semi-hydrogenation of terminal alkynes. nih.govrsc.org Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is a classic example used for syn-hydrogenation to produce Z-alkenes. msu.edu More recently, catalysts based on nickel, cobalt, and zinc have shown high efficacy and selectivity. nih.govacs.orgacs.org For instance, specific nickel complexes have been shown to be chemoselective for the semi-hydrogenation of terminal alkynes over internal alkynes or alkenes, proceeding with Z-selectivity. nih.gov
Hydrohalogenation of the alkyne can also be performed, adding H-X (where X = Cl, Br, I) across the triple bond. The regioselectivity of this addition typically follows Markovnikov's rule, with the halogen adding to the more substituted carbon, although anti-Markovnikov addition can be achieved under radical conditions.
Table 2: Catalytic Systems for Selective Hydrogenation of Terminal Alkynes
| Catalyst System | Selectivity | Key Features |
|---|---|---|
| Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | Z-Alkenes | Heterogeneous; classic method for syn-addition. msu.edu |
| Nickel-Dihydrazonopyrrole Complex | Z-Alkenes | Electrocatalytic; chemoselective for terminal alkynes. nih.gov |
| Cobalt-Pincer Complex | E- or Z-Alkenes | Selectivity tunable by ligand modification. acs.org |
| Zinc-Anilide Complex | Z-Alkenes | Main-group metal catalyst; high Z:E ratios. acs.org |
This table summarizes catalytic systems applicable to the terminal alkyne of this compound based on studies with analogous substrates.
Late-Stage Functionalization Applications
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves introducing chemical modifications at the final stages of a synthesis. mpg.denih.gov This approach allows for the rapid diversification of complex molecules, such as drug candidates or natural products, to fine-tune their biological activity or physical properties. The pent-4-ynoyl group, as present in this compound, is an ideal "handle" for LSF due to the unique reactivity of the terminal alkyne.
The terminal alkyne can participate in a variety of highly efficient and orthogonal reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." By incorporating the pent-4-ynoyl moiety into a complex molecule, a terminal alkyne is installed, which can then be "clicked" with an azide-functionalized molecule (e.g., a fluorescent dye, a peptide, a polymer, or a drug molecule). This strategy has been employed in the modification of peptides and the synthesis of complex biomolecules. scispace.com For example, N-(pent-4-ynoyl)-mannosamine has been used as a building block to introduce an alkyne handle into carbohydrates for further derivatization. scispace.com
The use of building blocks containing a terminal alkyne, such as this compound, is also prevalent in solid-phase synthesis, enabling the on-resin modification of peptides or oligonucleotides. researchgate.net This demonstrates the utility of the pent-4-ynoyl group as a versatile tool for introducing new functionality into intricate molecular architectures at a late stage.
Applications in Chemical Synthesis and Advanced Research
Building Block in Complex Molecule Synthesis
The bifunctional nature of pent-4-ynoyl fluoride (B91410) allows for its incorporation into intricate molecular architectures, serving as a linchpin in the assembly of natural products and their analogs, as well as essential biological structures.
Role in Natural Product Synthesis and Analog Generation
While direct examples of pent-4-ynoyl fluoride in the total synthesis of specific natural products are not extensively documented in the provided search results, its utility as a building block for creating natural product-like macrocycles is evident. The terminal alkyne and acyl fluoride moieties provide orthogonal handles for sequential chemical modifications, a key strategy in the construction of diverse molecular scaffolds aimed at exploring new chemical space. The synthesis of libraries of natural product-like macrocycles often involves the iterative coupling of building blocks, and a molecule like this compound could serve as a key component in such synthetic endeavors.
The synthesis of fluorinated natural products is a growing area of interest, as the introduction of fluorine can significantly alter the biological properties of a molecule. nih.gov The development of enzymatic and chemical methods for the synthesis of fluorinated compounds highlights the importance of fluorinated building blocks. nih.gov
Precursor for Glycosylphosphatidylinositol Anchor Core Structures
Glycosylphosphatidylinositol (GPI) anchors are complex glycolipids that tether a wide variety of proteins to the cell surface in eukaryotes. wikipedia.orgnih.gov These structures are involved in numerous biological processes, including signal transduction and cell-cell recognition. wikipedia.orgmdpi.com The synthesis of GPI anchors and their analogs is crucial for studying their functions and the roles of GPI-anchored proteins. nih.govreactome.org
This compound has been utilized as a precursor in the synthesis of modified GPI anchor core structures. Specifically, it is used to introduce a "clickable" alkyne group into the GPI structure. For instance, in the synthesis of a bifunctional GPI derivative, 4-pentynoic acid, the carboxylic acid precursor to this compound, was coupled to the 4-hydroxyl group of the glucosamine (B1671600) residue within a GPI pseudodisaccharide. nih.gov This provides a handle for subsequent bioorthogonal "click" chemistry reactions, allowing for the attachment of reporter molecules or other functional groups. nih.gov This approach enables the creation of molecular probes to investigate the interactions of GPI anchors within the cell membrane. nih.gov
Chemical Biology Probes and Tools
The unique reactivity of this compound has been harnessed to develop sophisticated probes for studying enzyme activity and for bioconjugation applications.
Development of Activity-Based Sialidase Probes
Sialidases are enzymes that cleave sialic acid residues from glycoconjugates and are implicated in various physiological and pathological processes, including influenza virus infection. nih.govresearchgate.net Activity-based probes (ABPs) are powerful tools for studying enzyme function directly in a complex biological system. pnas.org
This compound is a key component in the synthesis of an alkyne-hinged 3-fluorosialyl fluoride (DFSA), an activity-based probe for sialidases. nih.govpnas.org The synthesis involves the reaction of N-(pent-4-ynoyl)-mannosamine with 3-fluoropyruvic acid. nih.govpnas.org The resulting molecule, DFSA, acts as a mechanism-based irreversible inhibitor of sialidases. nih.govpnas.org The alkyne group, introduced via the pent-4-ynoyl moiety, allows for the ligation of a reporter tag, such as biotin (B1667282) or a fluorophore, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. nih.govpnas.org This enables the detection, imaging, and identification of active sialidases in cells and even in influenza-infected cells. nih.govresearchgate.net The DFSA probe has been shown to label sialidases from viral, bacterial, and human sources, demonstrating its broad utility. researchgate.net
Mechanism-Based Enzyme Inhibitors
Mechanism-based inhibitors are unreactive compounds that are converted into reactive species by the target enzyme, leading to its irreversible inactivation. nih.gov The incorporation of fluorine into these inhibitors can offer significant advantages. nih.govnih.gov
This compound itself can be considered a precursor for generating mechanism-based inhibitors. The acyl fluoride group can react with nucleophilic residues in an enzyme's active site. More specifically, the alkyne-containing sialic acid derivatives synthesized using this compound, such as DFSA, are prime examples of mechanism-based inhibitors. nih.govpnas.org In the case of sialidases, DFSA is processed by the enzyme, leading to the formation of a covalent adduct with a tyrosine residue in the active site, thereby irreversibly inhibiting the enzyme. nih.gov The presence of the fluorine atom in these probes is crucial for their inhibitory mechanism. nih.govnih.gov
Bioorthogonal Ligation for Bioconjugation Studies
Bioorthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgmdpi.com These reactions are invaluable for labeling and tracking biomolecules in their natural environment. mdpi.com The terminal alkyne group of this compound makes it an ideal reagent for bioorthogonal ligation, particularly through the well-established "click" chemistry. wikipedia.orgmdpi.com
As discussed previously, the incorporation of the pent-4-ynoyl group into GPI anchors and sialidase probes provides a bioorthogonal handle for subsequent labeling. nih.govnih.gov This allows researchers to attach various reporter molecules, such as fluorophores for imaging or affinity tags for pull-down experiments and proteomic studies. nih.govnih.govresearchgate.net The ability to selectively modify biomolecules in a biological context is a powerful tool for understanding their function, localization, and interactions. nih.govnih.gov
Contribution to Functional Molecular Assembly and Supramolecular Architectures
The construction of complex, functional molecular assemblies and supramolecular architectures relies on the precise arrangement of molecular components through non-covalent interactions. These interactions include hydrogen bonding, π-π stacking, and metal coordination. bbau.ac.in The design of these systems often requires molecular building blocks equipped with specific, reactive functional groups that can be used to link molecules together or to introduce new functionalities. semanticscholar.org
This compound is a valuable reagent in this field due to its bifunctional nature. The highly reactive acyl fluoride group allows for its covalent attachment to scaffold molecules, such as peptides or oligomers, while the terminal alkyne group remains available as a versatile handle for subsequent modifications. This alkyne functionality is particularly prized for its ability to participate in highly efficient and orthogonal "click" reactions.
Detailed research findings have demonstrated the utility of the pent-4-ynoyl moiety in creating precisely ordered molecular structures:
Peptide and Oligomer Functionalization: The pent-4-ynoyl group can be selectively introduced into amino acids, such as lysine, to create building blocks for solid-phase peptide synthesis. For instance, Nα-tBoc-Nε-(pent-4-ynoyl)-L-lysine-tert-butyl ester has been synthesized as a precursor for incorporating the alkyne handle into peptide chains. core.ac.uk This allows for the site-specific attachment of other molecules, such as fluorescent dyes, imaging agents, or polyethylene (B3416737) glycol (PEG) chains, onto the peptide scaffold.
Sequence-Defined Oligomers: 4-Pentynoic acid, the precursor to the acyl fluoride, has been used as a key building block in the synthesis of sequence-defined model oligomers. sigmaaldrich.com The ability to precisely place the alkyne function at specific points along an oligomer chain is crucial for controlling the self-assembly and ultimate architecture of the final supramolecular structure.
Glycopolymer Assembly: In the field of glycobiology, the pent-4-ynoyl group has been incorporated into complex molecules to facilitate the assembly of sequence-defined glycopolymer segments. researchgate.net These structures are essential for studying the specific interactions between carbohydrates and proteins.
The table below summarizes examples of how the pent-4-ynoyl group contributes to the formation of advanced molecular assemblies.
| Pent-4-ynoyl-Containing Building Block | Type of Molecular Assembly | Research Application | Reference(s) |
| Nε-(pent-4-ynoyl)-L-lysine | Functionalized Peptides | Site-specific modification and bioconjugation | core.ac.uk |
| 4-Pentynoic acid | Sequence-Defined Oligomers | Development of materials with controlled supramolecular structures | sigmaaldrich.com |
| N-(pent-4-ynoyl)-based monomers | Sequence-Defined Glycopolymers | Creation of synthetic mimics for studying biological recognition events | researchgate.net |
Potential in Material Science and Polymer Chemistry
The advent of "click chemistry" has revolutionized material science and polymer chemistry by providing a set of highly efficient, selective, and modular reactions for synthesizing and functionalizing polymers. nih.govacs.org Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example. sigmaaldrich.com this compound, by providing a terminal alkyne, serves as an ideal building block for creating functional polymers and advanced materials. numberanalytics.comoup.com The incorporation of alkyne groups into a polymer backbone or as end-groups allows for a vast range of post-polymerization modifications, enabling the creation of materials with tailored properties. rsc.org
The pent-4-ynoyl group can be introduced into polymeric structures through several synthetic strategies:
Functional Initiators: A molecule containing the pent-4-ynyl group can be used to initiate a polymerization reaction, thereby ensuring that every resulting polymer chain has a terminal alkyne functionality ready for subsequent click reactions. sigmaaldrich.com
Post-Polymerization Modification: Polymers with reactive end-groups, such as hydroxyls, can be modified using a reactive form of pent-4-ynoic acid. sigmaaldrich.com For example, the hydroxyl end-groups of poly(ethylene glycol) (PEG) or polylactide can be esterified with pent-4-ynoyl chloride or, even more efficiently, with this compound to yield an alkyne-terminated polymer. sigmaaldrich.comcore.ac.uk
Polycondensation with Functional Monomers: Alkyne-functionalized monomers can be directly incorporated into a polymer backbone through reactions like polycondensation. acs.org Research has shown the synthesis of alkyne-functionalized biodegradable polyesters via melt polycondensation, which can then be cross-linked into soft, elastomeric materials. acs.org
These alkyne-functionalized polymers are precursors to a wide array of advanced materials. Through click chemistry, various molecules can be attached to the polymer, including bioactive compounds, fluorescent probes, or cross-linking agents to form hydrogels and networks. nih.gov The thiol-yne reaction, another type of click chemistry, is particularly useful for creating cross-linked polymer networks with mechanical properties similar to human soft tissues. acs.org
The table below outlines general applications of click chemistry in materials science that are enabled by alkyne-functionalized building blocks like this compound.
| Click Chemistry Strategy | Polymer/Material Application | Description | Reference(s) |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Surface Modification | Grafting functional polymer brushes onto surfaces to alter properties like wettability and biocompatibility. | scilit.com |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Synthesis of Block Copolymers | Linking different polymer blocks together to create well-defined amphiphilic or other functional copolymers. | sigmaaldrich.com |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Bioconjugation | Attaching polymers to sensitive biological molecules like proteins or nucleic acids under physiological conditions without a cytotoxic copper catalyst. | nih.gov |
| Thiol-Yne Radical Addition | Hydrogel and Elastomer Formation | Cross-linking alkyne-functionalized polymers with dithiol linkers to form soft materials and networks for tissue engineering and drug delivery. | acs.org |
Spectroscopic Analysis for Structural Elucidation (Focus on techniques)
Spectroscopic techniques are indispensable for confirming the identity and purity of this compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding can be obtained.
NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For this compound, a combination of ¹⁹F, ¹H, and ¹³C NMR would be employed for a complete structural assignment.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: As a fluorine-containing compound, ¹⁹F NMR is particularly informative. The fluorine-19 nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR experiments. biophysics.org The chemical shift of the fluorine atom in an acyl fluoride typically appears in a distinct region of the spectrum. For acyl fluorides, the ¹⁹F NMR signal is generally observed between -70 and +80 ppm relative to a CFCl₃ standard. alfa-chemistry.comucsb.edu The exact chemical shift for this compound would be influenced by the electronic environment created by the adjacent carbonyl group and the rest of the carbon chain.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. The expected signals for this compound would correspond to the terminal alkyne proton and the two methylene (B1212753) groups. The terminal alkyne proton (H-C≡) typically resonates in the range of 1.7-3.1 ppm. msu.edu The protons on the carbon adjacent to the carbonyl group (α-protons) would likely appear as a triplet, while the protons on the carbon adjacent to the alkyne (propargylic protons) would also be a triplet, potentially showing long-range coupling to the alkynyl proton.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, five distinct carbon signals are expected. The carbonyl carbon of an acyl fluoride is characteristically shifted downfield. The two sp-hybridized carbons of the alkyne group would appear in the typical alkyne region of the spectrum. The presence of the electronegative fluorine atom will cause the carbonyl carbon to be significantly deshielded. Furthermore, C-F coupling would be observed, splitting the signal of the carbonyl carbon and potentially the α-carbon. magritek.com
Table 1: Predicted NMR Data for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |
| ¹⁹F | Acyl Fluoride (-COF) | +20 to +50 | Triplet (coupling to α-CH₂) |
| ¹H | Terminal Alkyne (≡C-H) | ~2.0-2.5 | Triplet (coupling to propargylic CH₂) |
| ¹H | Propargylic Methylene (-CH₂-C≡) | ~2.4-2.8 | Multiplet |
| ¹H | α-Methylene (-CH₂-COF) | ~2.8-3.2 | Triplet |
| ¹³C | Carbonyl (C=O) | ~160-170 | Doublet (due to ¹JCF) |
| ¹³C | Alkyne (C≡C) | ~70-90 | Singlets |
| ¹³C | Methylene Carbons | ~20-40 | Singlets |
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show strong absorptions corresponding to the carbonyl group and the terminal alkyne.
The key vibrational modes anticipated for this compound are:
C=O Stretch: The carbonyl stretching vibration of an acyl fluoride is typically observed at a high frequency, often in the range of 1800-1850 cm⁻¹. This is higher than for other acyl halides due to the high electronegativity of fluorine.
C≡C Stretch: The stretching of the carbon-carbon triple bond in a terminal alkyne usually gives a weak to medium absorption around 2100-2140 cm⁻¹.
≡C-H Stretch: The stretching of the bond between the sp-hybridized carbon and the terminal hydrogen of the alkyne is a very characteristic sharp and strong band appearing around 3300 cm⁻¹. researchgate.net
C-F Stretch: The carbon-fluorine single bond stretch is expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carbonyl (C=O) | Stretch | 1800 - 1850 | Strong |
| Terminal Alkyne (C≡C) | Stretch | 2100 - 2140 | Weak to Medium |
| Terminal Alkyne (≡C-H) | Stretch | ~3300 | Strong, Sharp |
| C-F | Stretch | 1000 - 1300 | Strong |
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (100.09 g/mol ).
The fragmentation pattern would likely involve the loss of the fluorine atom or the entire acyl fluoride group. Common fragmentation pathways for acyl halides include the formation of an acylium ion [M-F]⁺. The presence of the alkyne group might lead to characteristic rearrangements and fragmentation patterns under electron ionization conditions.
Theoretical Modeling of Molecular Properties and Interactions
Computational chemistry provides a powerful avenue for investigating the properties of molecules that may be difficult or expensive to study experimentally.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and properties of molecules. DFT calculations could be applied to this compound to:
Optimize its three-dimensional geometry.
Calculate its vibrational frequencies to aid in the interpretation of experimental IR spectra.
Predict its NMR chemical shifts.
Determine electronic properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and charge distributions.
Studies on similar acyl fluorides have demonstrated the utility of DFT in understanding their reactivity and reaction mechanisms. researchgate.net
This compound possesses a flexible alkyl chain, allowing for different spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies.
Computational methods, such as DFT, can be used to perform a systematic search of the conformational space of this compound. By rotating the single bonds in the molecule, different conformers can be generated, and their energies can be calculated. This analysis would reveal the most stable (lowest energy) conformation of the molecule in the gas phase. The results of such studies on related pentynoyl derivatives suggest that the molecule may adopt specific folded or extended conformations to minimize steric interactions.
Computational Chemistry and Spectroscopic Characterization Methodologies
Prediction of Spectroscopic Parameters
The in-silico prediction of spectroscopic parameters is an indispensable tool in modern chemical research, offering insights into molecular structure and properties before or in conjunction with empirical measurements. For novel or transient species like Pent-4-ynoyl fluoride (B91410), computational methods, particularly those rooted in quantum mechanics, provide a powerful means to forecast spectroscopic signatures. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic structure and, from it, derive parameters for various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. uni-muenchen.deresearchgate.net
These computational approaches allow for the simulation of spectra, which can aid in the identification and characterization of the compound. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. chemrxiv.org For fluorinated organic molecules, specialized basis sets and computational protocols are often necessary to accurately account for the effects of the highly electronegative fluorine atom. nih.gov
Computational chemistry enables the prediction of NMR chemical shifts (δ) for various active nuclei such as ¹H, ¹³C, and ¹⁹F. The process involves calculating the magnetic shielding tensors for each nucleus within the molecule's optimized geometry. These values are then converted to chemical shifts by referencing them against a standard compound, often tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and a compound like CFCl₃ for ¹⁹F.
For Pent-4-ynoyl fluoride, theoretical calculations would predict distinct signals for each unique proton, carbon, and the single fluorine atom. The predicted chemical shifts are influenced by the electronic environment, which is shaped by the presence of the terminal alkyne and the acyl fluoride functional groups. The electronegativity of the fluorine atom is expected to significantly deshield the carbonyl carbon and the fluorine nucleus itself. nih.gov
Below are tables representing plausible predicted NMR chemical shifts for this compound, based on computational models.
Predicted ¹H-NMR Spectroscopic Data for this compound (Values are hypothetical and for illustrative purposes based on computational chemistry principles)
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-1 (C≡CH) | ~2.0 - 2.3 | Triplet |
| H-3 (-CH₂-) | ~2.5 - 2.8 | Triplet of Triplets |
| H-4 (-CH₂COF) | ~2.9 - 3.2 | Triplet |
Predicted ¹³C-NMR Spectroscopic Data for this compound (Values are hypothetical and for illustrative purposes based on computational chemistry principles)
| Position | Predicted Chemical Shift (δ, ppm) |
| C-1 (≡CH) | ~70 - 75 |
| C-2 (C≡C) | ~80 - 85 |
| C-3 (-CH₂-) | ~15 - 20 |
| C-4 (-CH₂COF) | ~35 - 40 |
| C-5 (C=O) | ~155 - 165 (as a doublet due to C-F coupling) |
Predicted ¹⁹F-NMR Spectroscopic Data for this compound (Values are hypothetical and for illustrative purposes based on computational chemistry principles)
| Position | Predicted Chemical Shift (δ, ppm) |
| F (COF) | ~ +30 to +50 (relative to CFCl₃) |
Theoretical IR spectroscopy involves calculating the vibrational frequencies and their corresponding intensities for a molecule. nih.gov These calculations are typically performed using the harmonic oscillator approximation, although more advanced methods can account for anharmonicity. nih.gov The predicted spectrum shows absorption bands corresponding to specific vibrational modes, such as stretching and bending of bonds.
For this compound, key predicted vibrational frequencies would include the characteristic stretching of the terminal alkyne C-H bond, the C≡C triple bond, the C=O bond of the acyl fluoride, and the C-F bond. The position and intensity of these bands provide a unique fingerprint for the molecule.
Predicted Key IR Absorption Bands for this compound (Values are hypothetical and for illustrative purposes based on computational chemistry principles)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| ≡C-H | Stretch | ~3300 |
| C≡C | Stretch | ~2120 |
| C=O | Stretch | ~1840 - 1870 |
| C-F | Stretch | ~1000 - 1100 |
These predictive methodologies are crucial in guiding synthetic efforts and in the structural elucidation of new chemical entities. acs.org While experimental verification remains the gold standard, computational spectroscopy provides a robust framework for understanding the fundamental properties of molecules like this compound.
Future Directions and Emerging Research Avenues for Pent 4 Ynoyl Fluoride
Exploration of Novel and Greener Synthetic Pathways
The development of environmentally benign and efficient methods for synthesizing pent-4-ynoyl fluoride (B91410) is a primary area of future research. Current synthetic routes often rely on traditional fluorinating agents that can be hazardous and produce significant waste. The focus is shifting towards "green chemistry" principles to minimize environmental impact. eurekalert.orgsciencedaily.com
Key research efforts will likely concentrate on:
Catalytic Fluorination: Investigating novel catalytic systems that can directly and selectively introduce fluorine, reducing the need for stoichiometric and often harsh fluorinating reagents.
Renewable Feedstocks: Exploring pathways that utilize renewable starting materials to produce the pentanoyl backbone, aligning with sustainability goals. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
A recent breakthrough in the synthesis of sulfonyl fluorides, for instance, showcases a safe, low-cost, and eco-friendly conversion process using readily available materials, which could inspire similar innovations for acyl fluorides like pent-4-ynoyl fluoride. eurekalert.orgsciencedaily.com This approach emphasizes the use of non-toxic reagents and the generation of benign byproducts. eurekalert.orgsciencedaily.com
Table 1: Comparison of Traditional vs. Greener Synthetic Approaches
| Feature | Traditional Synthesis | Green Synthesis |
| Reagents | Often hazardous and stoichiometric | Catalytic, non-toxic, and renewable |
| Solvents | Often volatile organic compounds | Water, ionic liquids, or solvent-free conditions |
| Byproducts | Often toxic and difficult to dispose of | Benign and easily recyclable |
| Energy Consumption | Often high temperature and pressure | Milder reaction conditions |
Expanding the Scope of Reactivity with Undiscovered Transformations
The unique combination of a terminal alkyne and an acyl fluoride in this compound offers a rich landscape for exploring novel chemical reactions. Future research will aim to uncover and harness new transformations that go beyond its current applications.
Potential areas of exploration include:
Novel Cycloaddition Reactions: Investigating new types of cycloaddition reactions involving the alkyne moiety to construct complex heterocyclic systems. The Diels-Alder reactivity of similar compounds has been shown to produce benzothiophenes. researchgate.net
Transition Metal-Catalyzed Cross-Coupling: Developing new cross-coupling reactions that selectively engage either the alkyne or the acyl fluoride group, enabling the synthesis of diverse molecular architectures.
Radical-Mediated Reactions: Exploring the reactivity of this compound under radical conditions to forge new carbon-carbon and carbon-heteroatom bonds. acs.org The generation and reactivity of nitrogen-centered radicals, for example, have been applied to the functionalization of various systems. acs.org
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of this compound into continuous flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical production. syrris.comwuxiapptec.com Flow chemistry offers precise control over reaction parameters, leading to improved yields and purity. wuxiapptec.com
Key advantages and future directions include:
Enhanced Safety: Flow reactors handle small volumes of reactants at any given time, minimizing the risks associated with highly reactive intermediates or exothermic reactions. wuxiapptec.combeilstein-journals.org
Process Intensification: Superheated flow chemistry, which operates above the solvent's boiling point, can dramatically accelerate reaction rates, increasing productivity. nih.gov
High-Throughput Screening: Automated platforms can rapidly screen various reaction conditions and substrates, accelerating the discovery of new transformations and the optimization of existing ones. syrris.com
Telescoped Reactions: Multi-step syntheses can be combined into a single continuous process, eliminating the need for intermediate workups and purifications, which saves time and reduces waste. wuxiapptec.com
Table 2: Benefits of Flow Chemistry for this compound Synthesis and Application
| Benefit | Description |
| Improved Control | Precise management of temperature, pressure, and residence time. wuxiapptec.com |
| Increased Safety | Minimization of hazardous material handling. wuxiapptec.combeilstein-journals.org |
| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. syrris.com |
| Automation | Integration with robotic systems for high-throughput experimentation. syrris.com |
Advanced Computational Design for Targeted Applications
Computational chemistry and molecular modeling are becoming indispensable tools for designing molecules with specific properties and for predicting their reactivity. unimelb.edu.aucuhk.edu.hk In the context of this compound, computational design can accelerate the discovery of new applications.
Future research will leverage computational tools to:
Predict Reactivity: Use quantum mechanics calculations, such as Density Functional Theory (DFT), to understand the electronic structure of this compound and predict its reactivity in various chemical transformations.
Design Novel Derivatives: Computationally design new derivatives of this compound with tailored electronic and steric properties for specific applications, such as in drug discovery or materials science. nih.gov
Elucidate Reaction Mechanisms: Simulate reaction pathways to gain a deeper understanding of reaction mechanisms, which can guide the optimization of reaction conditions.
Interdisciplinary Research with Materials Science and Nanotechnology
The unique chemical functionalities of this compound make it an attractive candidate for applications in materials science and nanotechnology. isiscb.org The terminal alkyne provides a handle for "click chemistry" reactions, a powerful tool for molecular assembly. researchgate.net
Emerging interdisciplinary research avenues include:
Polymer Synthesis: Utilizing this compound as a monomer or functionalizing agent to create novel polymers with tailored properties. The principles of green chemistry are also relevant in the development of eco-friendly functional polymers. researchgate.net
Surface Modification: Modifying the surfaces of materials, such as nanoparticles or medical implants, with this compound to impart specific functionalities.
Bioconjugation: Employing the alkyne group for the site-specific attachment of this compound to biomolecules, such as proteins or nucleic acids, for applications in chemical biology and nanomedicine. dokumen.pub
Nanomaterial Functionalization: The terminal alkyne can be used to functionalize nanomaterials, such as quantum dots or carbon nanotubes, to create hybrid materials with unique optical, electronic, or catalytic properties. The interaction between nanomaterials and biological systems is a key area of study. acs.org
Table 3: Interdisciplinary Applications of this compound
| Field | Application |
| Materials Science | Synthesis of functional polymers and surface coatings. |
| Nanotechnology | Functionalization of nanoparticles and development of hybrid materials. acs.org |
| Chemical Biology | Site-specific modification of biomolecules. |
| Medicinal Chemistry | Development of novel therapeutic agents and drug delivery systems. dokumen.pub |
Q & A
Q. How can the PICOT framework structure a study on this compound’s metabolic interactions?
- Population : In vitro hepatic microsomal models.
- Intervention : Exposure to varying concentrations (0.1–10 mM).
- Comparison : Control groups with non-fluorinated analogs.
- Outcome : Metabolite profiling via LC-MS.
- Time : 24-hour incubation periods. This ensures hypothesis-driven experimental design .
Q. What ethical considerations apply when designing toxicity studies for this compound?
- Methodological Answer : Follow OECD Guidelines for Chemical Testing (e.g., Acute Inhalation Toxicity: TG 433). Use in silico models (e.g., QSAR) to minimize animal testing. Institutional Review Board (IRB) approval is mandatory for human cell line studies .
Data Presentation & Reproducibility
Q. Q. How should raw spectral data and kinetic plots be formatted for publication in journals like Chromatography?
- Methodological Answer :
- Tables : Include retention times, integration values, and error margins (±SD).
- Figures : Label axes (e.g., “Time (h)” vs. “% Degradation”) and use high-resolution formats (EPS/TIFF).
- Supplementary Materials : Provide NMR/FID files and instrument calibration logs. Adhere to journal-specific guidelines for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
